3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine
CAS No.:
Cat. No.: VC16388731
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N4 |
|---|---|
| Molecular Weight | 140.19 g/mol |
| IUPAC Name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
| Standard InChI | InChI=1S/C6H12N4/c1-5-8-6(10-9-5)3-2-4-7/h2-4,7H2,1H3,(H,8,9,10) |
| Standard InChI Key | FXVXCWWBFBEURF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NN1)CCCN |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name, 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine, reflects its substituent arrangement: a 1,2,4-triazole ring with a methyl group at position 5 and a three-carbon amine chain at position 3 . The triazole core consists of three nitrogen atoms and two carbon atoms, with the methyl and propan-1-amine groups introducing hydrophobicity and reactivity, respectively.
Table 1: Key Physicochemical Properties
The estimated density aligns with structurally related triazole derivatives, such as 5-methyl-1-propan-2-yl-1,2,4-triazol-3-amine, which exhibits a density of 1.22 g/cm³ . The high boiling point suggests thermal stability, though decomposition may occur before vaporization .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. The ¹H-NMR spectrum would show signals for the methyl group (δ ~2.5 ppm), triazole protons (δ ~8.0–9.0 ppm), and amine protons (δ ~1.5–2.0 ppm). High-Resolution MS would yield a molecular ion peak at m/z 139.19 (calculated for C₆H₁₁N₄) .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via alkylation of 5-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine. A typical procedure involves:
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Alkylation: Reacting 5-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate .
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Salt Formation: Treating the free base with hydrochloric acid in ethanol to yield the hydrochloride salt .
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Catalyst | K₂CO₃ |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Industrial Manufacturing
Continuous flow reactors enhance scalability and reproducibility. Automated systems maintain precise temperature and stoichiometric control, minimizing byproducts .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s amine group facilitates its use as a building block in drug discovery. For example, triazole derivatives are pivotal in antiviral and antibiotic agents, as seen with analogous compounds like 1-methyl-1H-1,2,4-triazol-3-amine .
Agrochemical Development
Triazole-based compounds are employed in fungicides and herbicides. The propan-1-amine chain may enhance systemic mobility in plants, improving efficacy .
Coordination Chemistry
The triazole nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis and material science .
| Control Measure | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Fume hood or local exhaust |
| Storage | Tightly sealed, cool, dry |
First aid measures include rinsing exposed skin or eyes with water and seeking medical attention for inhalation exposure .
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